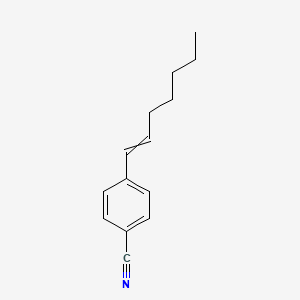

4-(Hept-1-EN-1-YL)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

921223-95-2 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

4-hept-1-enylbenzonitrile |

InChI |

InChI=1S/C14H17N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h6-11H,2-5H2,1H3 |

InChI Key |

AHBWARODQMCSEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthesis and Characterization of 4 Hept 1 En 1 Yl Benzonitrile

Plausible Synthetic Routes

Common strategies for the synthesis of 4-alkenylbenzonitriles include palladium-catalyzed cross-coupling reactions and olefination reactions.

Heck Reaction: A plausible and widely used method would be the Heck reaction. beilstein-journals.org This would involve the palladium-catalyzed coupling of a 4-halobenzonitrile (e.g., 4-iodobenzonitrile (B145841) or 4-bromobenzonitrile) with 1-heptene. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Wittig Reaction: The Wittig reaction provides another robust route. This synthesis would start with the preparation of a phosphonium (B103445) ylide from a heptyltriphenylphosphonium halide. The ylide would then be reacted with 4-cyanobenzaldehyde (B52832) to form the desired alkene. The stereochemistry of the resulting double bond (E or Z) can often be controlled by the specific reaction conditions and the nature of the ylide.

Hydrocyanation: While less direct for this specific target, nickel-catalyzed hydrocyanation of a suitable precursor, such as 1-phenyl-1-heptyne, could also be envisioned, although controlling regioselectivity might be a challenge.

Physical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in the literature. However, based on its structure and data for related compounds, the following properties can be anticipated.

Table 1: Predicted Physical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N |

| Molecular Weight | 199.29 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Expected to be >250 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Note: These are predicted values and await experimental verification.

Table 2: Anticipated Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.4-7.7 ppm), vinylic protons (approx. 6.0-6.5 ppm), and aliphatic protons of the heptenyl chain (approx. 0.9-2.2 ppm). |

| ¹³C NMR | Resonances for the nitrile carbon (approx. 119 ppm), aromatic carbons (approx. 110-145 ppm), vinylic carbons, and aliphatic carbons. |

| IR Spectroscopy | Characteristic C≡N stretch (approx. 2220-2240 cm⁻¹), C=C stretch (approx. 1600-1650 cm⁻¹), and C-H stretches for aromatic and aliphatic groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 199, with fragmentation patterns corresponding to the loss of alkyl fragments. |

Note: These are anticipated features based on the chemical structure and require experimental confirmation.

Nitrile Group Introduction and Modification Techniques

Cyano-Functionalization of Aromatic Rings

The direct introduction of a cyano group onto an aromatic ring is a fundamental strategy in the synthesis of benzonitriles. This can be achieved through various methods, including the cyanation of aryl halides and the activation of C-H bonds.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the cyanation of aryl halides is no exception. Palladium and nickel-based catalysts are frequently employed for this transformation. organic-chemistry.orgresearchgate.net The choice of cyanide source is a critical consideration, with traditional reagents like copper(I) cyanide (CuCN), potassium cyanide (KCN), and sodium cyanide (NaCN) being effective but posing significant toxicity risks. researchgate.net

To mitigate these risks, researchers have explored less toxic alternatives. Potassium hexacyanoferrate(II), K4[Fe(CN)6], has emerged as a promising, non-toxic, and inexpensive cyanide source for the palladium-catalyzed cyanation of aryl bromides and chlorides. soran.edu.iqorganic-chemistry.org This method has been shown to be effective in the presence of a Pd-Beta zeolite catalyst, offering the advantage of a reusable heterogeneous catalyst system. soran.edu.iq Nickel-catalyzed cyanations using K4[Fe(CN)6] have also been developed, providing an alternative base-metal-catalyzed approach. acs.orgnih.gov The use of zinc cyanide (Zn(CN)2) in conjunction with nickel catalysts has also been reported as a less toxic option. organic-chemistry.org

Another approach to cyano-functionalization involves the direct activation and borylation of aromatic C-H bonds, followed by cyanation. For instance, iridium-catalyzed borylation of 4-substituted benzonitriles can selectively functionalize the C-H bond adjacent to the cyano group. nih.gov This method offers a complementary strategy to traditional cross-coupling reactions.

Conversion of Other Functional Groups to Nitriles

An alternative synthetic route to benzonitriles involves the conversion of other functional groups already present on the aromatic ring. This approach offers flexibility and can be advantageous depending on the availability of starting materials.

One of the most common methods is the dehydration of primary amides. libretexts.orgresearchgate.net This transformation can be achieved using a variety of dehydrating agents, such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3). libretexts.org The reaction is often catalyzed and can be performed under relatively mild conditions.

Aldehydes can also serve as precursors to nitriles. organic-chemistry.org A one-pot synthesis from aldehydes can be achieved using reagents like hydroxylamine (B1172632) in the presence of a suitable catalyst. organic-chemistry.orgrsc.orgresearchgate.net This method is attractive due to its step-economy and the ready availability of a wide range of aldehydes.

The conversion of carboxylic acids and their derivatives, such as acyl chlorides, into nitriles is another viable pathway. Palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids using trimethylsilyl (B98337) cyanide (TMSCN) has been demonstrated as an effective method. organic-chemistry.org Similarly, nickel-catalyzed decarbonylative cyanation of acyl chlorides provides a route to benzonitriles under neutral conditions. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of aryl halides with alkenes, is a key reaction for introducing the heptenyl side chain in this compound. organic-chemistry.orgresearchgate.net The optimization of this reaction involves careful consideration of the palladium source, ligand, base, and solvent. researchgate.netbeilstein-journals.org

Ligand Design and Solvent Effects in Coupling Reactions

The choice of ligand is crucial in palladium-catalyzed coupling reactions as it influences the catalyst's stability, activity, and selectivity. researchgate.net For the Heck reaction, a variety of ligands have been investigated, including phosphines and N-heterocyclic carbenes (NHCs). researchgate.netorganic-chemistry.org Sterically hindered and electron-rich ligands often lead to highly active catalysts. researchgate.netresearchgate.net For instance, the use of a t-Bu3P-monoligated palladium catalyst has been shown to be efficient for aromatic cyanation reactions. organic-chemistry.org The design of bifunctional ligands, such as those with both a coordinating group and a reactive site, has also been explored to enhance catalytic efficiency.

Solvents play a critical role in coupling reactions by influencing the solubility of reagents and the stability of catalytic intermediates. acs.org Dimethylformamide (DMF) is a common solvent for Heck reactions. researchgate.netacs.org However, the use of more environmentally friendly solvents is a key goal of green chemistry. Water has been explored as a solvent for Heck reactions, often in the presence of a phase-transfer catalyst. organic-chemistry.org Ionic liquids have also been investigated as recyclable reaction media. rsc.orgrsc.org

Green Chemistry Approaches in Benzonitrile (B105546) Synthesis

In recent years, there has been a strong emphasis on developing more environmentally benign methods for chemical synthesis. rasayanjournal.co.in This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of benzonitrile synthesis, several green strategies have been explored. One key area is the use of non-toxic cyanide sources, such as K4[Fe(CN)6], to replace highly toxic reagents like KCN and NaCN. soran.edu.iqorganic-chemistry.orgresearchgate.net This significantly improves the safety profile of the cyanation reaction.

The development of catalyst systems that can be easily recovered and reused is another important aspect of green chemistry. The use of heterogeneous catalysts, such as palladium supported on zeolite (Pd-Beta) or magnetic nanoparticles, allows for simple separation of the catalyst from the reaction mixture, reducing metal contamination of the product and allowing for catalyst recycling. soran.edu.iqresearchgate.net

Below is a data table summarizing various synthetic approaches to benzonitriles, highlighting the catalyst, cyanide source, and reaction conditions.

| Starting Material | Product | Catalyst/Reagent | Cyanide Source | Solvent | Key Features | Reference |

| Aryl Halide | Aryl Nitrile | Pd/C | K4[Fe(CN)6] | - | Heterogeneous catalyst, non-toxic cyanide source | organic-chemistry.org |

| Aryl Halide | Aryl Nitrile | Pd-Beta Zeolite | K4[Fe(CN)6] | DMF | Recyclable heterogeneous catalyst, non-toxic cyanide source | soran.edu.iq |

| Aryl Halide | Aryl Nitrile | Ni(II)/JosiPhos | K4[Fe(CN)6] | Biphasic (aqueous/organic) | Base-metal catalysis, non-toxic cyanide source | acs.orgnih.gov |

| Aryl Halide | Aryl Nitrile | NiCl2·6H2O/dppf/Zn | Zn(CN)2 | - | Inexpensive nickel catalyst, less toxic cyanide source | organic-chemistry.org |

| Aryl Carboxylic Acid | Aryl Nitrile | Palladium | TMSCN | - | Decarbonylative cyanation | organic-chemistry.org |

| Acyl Chloride | Aryl Nitrile | Nickel | Trimethylsilyl cyanide | - | Neutral reaction conditions | organic-chemistry.org |

| Aldehyde | Nitrile | Ionic Liquid | Hydroxylamine hydrochloride | Ionic Liquid/Paraxylene | Green, recyclable solvent and catalyst | rsc.orgrsc.orgsemanticscholar.org |

| Primary Amide | Nitrile | Thionyl chloride (SOCl2) | - | - | Dehydration reaction | libretexts.org |

Advanced Spectroscopic and Structural Characterization of 4 Hept 1 En 1 Yl Benzonitrile

Vibrational Spectroscopy for Molecular Conformation and Bond Analysis

FTIR spectroscopy is particularly sensitive to polar functional groups, making it an excellent tool for identifying the key structural motifs within 4-(Hept-1-en-1-yl)benzonitrile. The spectrum is characterized by several distinct absorption bands corresponding to specific stretching and bending vibrations.

The most prominent and diagnostically significant band is due to the C≡N stretching vibration of the nitrile group, which typically appears as a sharp, intense peak in the 2220-2230 cm⁻¹ region. rsc.orgnih.gov The aromatic portion of the molecule gives rise to several characteristic bands: aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1610-1500 cm⁻¹ range. rsc.orgnih.gov

The hept-1-en-1-yl chain contributes multiple signals. The vinylic =C-H bond stretch is expected near 3030 cm⁻¹, while the aliphatic C-H bonds of the pentyl group produce strong absorptions in the 2850-2960 cm⁻¹ range. rsc.org The C=C double bond stretch of the alkene is typically found around 1650 cm⁻¹. A crucial band for conformational analysis is the =C-H out-of-plane bending vibration. For a trans (E)-alkene, this vibration results in a strong, characteristic absorption around 960-970 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Vinylic | 3100-3000 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960-2850 | Strong |

| C≡N Stretch | Nitrile | 2230-2220 | Strong, Sharp |

| C=C Stretch | Alkene | ~1650 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1605, 1500 | Medium |

Raman spectroscopy, which relies on inelastic scattering of light, is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. preprints.org It is particularly effective for characterizing the carbon skeleton and π-electron systems of this compound.

Similar to FTIR, the C≡N stretch gives a strong signal in the Raman spectrum, typically around 2225 cm⁻¹. nih.govchemicalbook.com The π-conjugated system, encompassing the benzene (B151609) ring and the C=C double bond, yields intense Raman bands. The C=C stretching vibration of the alkene and the aromatic ring vibrations in the 1610-1640 cm⁻¹ region are expected to be prominent features. researchgate.net The symmetric "ring breathing" vibration of the para-substituted benzene ring, which is often weak in the FTIR spectrum, typically produces a strong Raman signal around 1000 cm⁻¹.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Aliphatic | 3100-2850 | Strong |

| C≡N Stretch | Nitrile | ~2225 | Strong |

| C=C Stretch | Alkene & Aromatic | 1640-1600 | Very Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and conformational assignment of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional experiments, an unambiguous picture of the atomic connectivity and spatial arrangement can be constructed.

Two-dimensional NMR techniques are essential for deciphering the complex spin systems within this compound. youtube.comscribd.com

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a cross-peak between the two vinylic protons of the double bond, as well as correlations connecting the vinylic proton at C2' to the adjacent methylene (B1212753) (CH₂) protons at C3' of the heptenyl chain. The sequential couplings along the aliphatic chain (C3' through C7') would also be clearly visible. In the aromatic region, the characteristic coupling pattern of the para-substituted ring would be confirmed. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). columbia.edu It allows for the definitive assignment of all protonated carbon signals in the ¹³C NMR spectrum by linking them to their known ¹H resonances.

Table 3: Expected Key HMBC Correlations for Structural Elucidation

| Proton(s) | Correlated Carbon(s) (2-3 bonds away) | Structural Information |

|---|---|---|

| H1' (Vinylic) | C3', C4 | Connects alkene to alkyl chain and aromatic ring |

| H2' (Vinylic) | C4', C1, C4 | Connects alkene to alkyl chain and aromatic ring |

| H2, H6 (Aromatic) | C4, C1', C≡N | Confirms para-substitution and linkage to chain/nitrile |

The conformation of the hept-1-en-1-yl chain, particularly the stereochemistry of the double bond, can be determined from ¹H NMR data. auremn.org.br

The coupling constant between the two vinylic protons (H1' and H2') is highly diagnostic of the alkene geometry. A large coupling constant, typically in the range of 15-18 Hz, is characteristic of a trans (E) configuration, while a smaller value (10-12 Hz) indicates a cis (Z) configuration. For analogous compounds synthesized via methods like the Heck reaction, an (E)-conformation with a coupling constant of approximately 16 Hz is expected. beilstein-journals.org

The chemical shifts of the vinylic protons are also informative. The proton on the carbon adjacent to the aromatic ring (H1') would be deshielded and appear further downfield compared to the proton at the C2' position. beilstein-journals.org The aromatic region would display a classic AA'BB' system for the para-substituted ring, with two distinct doublets. rsc.orgbeilstein-journals.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | ~144 |

| C2, C6 | ~7.5 (d) | ~132 |

| C3, C5 | ~7.3 (d) | ~128 |

| C4 | - | ~112 |

| C≡N | - | ~119 |

| C1' | ~6.6 (d) | ~138 |

| C2' | ~6.1 (dt) | ~125 |

| C3' | ~2.2 (q) | ~35 |

| C4' | ~1.4 (m) | ~31 |

| C5' | ~1.3 (m) | ~29 |

| C6' | ~1.3 (m) | ~22 |

While solution-state NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (SSNMR) offers unique insights into the structure, conformation, and packing of molecules in the crystalline solid phase. preprints.org By analyzing the compound in its native solid form, SSNMR can reveal information that is inaccessible in solution.

Using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution spectra of solid samples. preprints.org The chemical shifts observed in the SSNMR spectrum can differ from those in solution due to conformational differences and intermolecular packing effects. The presence of multiple, distinct signals for a single carbon or proton site can indicate the existence of different conformers or crystallographically inequivalent molecules within the crystal unit cell, a phenomenon known as polymorphism. Advanced SSNMR experiments can further probe intermolecular proximities, providing direct evidence of how the molecules arrange and interact with each other in the crystal lattice.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. nih.gov For this compound (C₁₄H₁₇N), HRMS would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula. The theoretical monoisotopic mass of this compound is 199.13610 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the sub-ppm (parts per million) range, easily distinguishing C₁₄H₁₇N from other chemical formulas with the same nominal mass. nih.govjeol.com

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which are crucial for structural confirmation. researchgate.net The fragmentation of this compound under electron ionization would likely proceed through several key pathways based on the fragmentation patterns of benzonitriles and alkylbenzenes. nih.govrsc.orgscirp.org

Key expected fragmentation pathways include:

Loss of a hydrogen radical: Formation of a [M-H]⁺ ion.

Loss of HCN/HNC: A characteristic fragmentation of benzonitriles, leading to a C₁₃H₁₆⁺ fragment. rsc.org

Benzylic cleavage: Cleavage of the C-C bond between the alkene and the alkyl chain is highly probable, leading to the formation of a stable tropylium-like ion or other resonant structures. For the heptenyl chain, this could result in the loss of a C₅H₁₁ radical (pentyl radical), yielding a fragment at m/z 128.

McLafferty rearrangement: If the geometry is favorable, a gamma-hydrogen transfer from the alkyl chain to the aromatic system or nitrile group could occur, followed by the elimination of a neutral alkene.

Cleavage within the alkyl chain: Various fragmentations within the heptenyl chain would produce a series of ions separated by 14 Da (CH₂), which is characteristic of aliphatic chains.

A table of potential major fragments and their theoretical exact masses is provided below.

Interactive Table: Predicted HRMS Fragments of this compound

| Fragment Ion | Proposed Structure/Loss | Theoretical Exact Mass (Da) |

| [C₁₄H₁₇N]⁺˙ | Molecular Ion | 199.13610 |

| [C₁₄H₁₆N]⁺ | [M-H]⁺ | 198.12828 |

| [C₁₃H₁₆]⁺˙ | [M-HCN]⁺˙ | 172.12520 |

| [C₉H₈N]⁺ | [M-C₅H₉]⁺ (Loss of pentenyl radical) | 130.06568 |

| [C₈H₆N]⁺ | [M-C₆H₁₁]⁺ (Loss of hexyl radical via cleavage and rearrangement) | 116.04998 |

| [C₇H₅]⁺ | Phenyl cation (from cleavage of the bond to the ring) | 91.05478 |

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org It provides detailed information about molecular structure and how molecules are arranged in the crystal lattice, known as crystal packing. microanalysis.com.au While specific crystallographic data for this compound has not been reported, the following sections describe the insights that would be obtained from such a study.

Single-crystal X-ray crystallography would precisely determine the molecular geometry of this compound, including all bond lengths, bond angles, and torsional angles. bioscience.fi This would confirm the planarity of the benzonitrile (B105546) group and establish the configuration (E or Z) of the C=C double bond. The conformation of the flexible heptenyl chain in the solid state would also be revealed.

The key structural parameters that would be defined include:

Bond lengths and angles of the phenyl ring and nitrile group, which could be compared to other benzonitrile derivatives. goettingen-research-online.de

The geometry of the C=C double bond , confirming its configuration.

Torsional angles that describe the orientation of the heptenyl group relative to the phenyl ring and the conformation of the alkyl chain. The dihedral angle between the plane of the phenyl ring and the plane of the double bond is of particular interest as it affects the degree of electronic conjugation.

Below is a table of hypothetical, yet chemically reasonable, torsional angles that could be expected for one possible conformation of the molecule in a crystal.

Interactive Table: Hypothetical Torsional Angles for this compound

| Atoms Defining Torsional Angle (C-C-C-C) | Description | Expected Angle (°) |

| C(Aryl)-C(Aryl)-C(1)=C(2) | Rotation around the bond connecting the ring and chain | ~30-60 |

| C(Aryl)-C(1)=C(2)-C(3) | Defines the planarity of the conjugated system | ~180 (for E-isomer) |

| C(1)=C(2)-C(3)-C(4) | Conformation of the start of the alkyl chain | ~120 |

| C(2)-C(3)-C(4)-C(5) | Conformation within the alkyl chain | ~180 (anti) or ~60 (gauche) |

The crystal packing of this compound would be governed by a combination of weak non-covalent interactions. Analysis of the crystal structure would reveal the specific nature and geometry of these interactions, which dictate the supramolecular architecture. Given the molecule's structure, the following interactions would be anticipated:

π-π Stacking: The aromatic phenyl rings can stack on top of each other. The stacking can be parallel or offset (slipped-stack), and the distances between the ring centroids (typically 3.3–3.8 Å) are indicative of this interaction.

C-H···π Interactions: Hydrogen atoms from the alkyl chain of one molecule can interact with the electron-rich π-system of the phenyl ring of a neighboring molecule.

C-H···N Interactions: The nitrogen atom of the nitrile group is a weak hydrogen bond acceptor and can form C-H···N interactions with hydrogen atoms from the aromatic ring or the alkyl chain of adjacent molecules. unilag.edu.ng This is a common motif in the crystal structures of nitriles. goettingen-research-online.deunilag.edu.ng

The combination of the intermolecular interactions described above leads to specific, repeating three-dimensional arrangements known as crystal packing motifs. In substituted benzonitriles, common motifs include herringbone patterns, layered structures, and various forms of stacked arrangements, often influenced by dipole-dipole interactions of the nitrile groups. goettingen-research-online.deacs.org The long, flexible heptenyl chain would likely lead to segregation of the molecules into aromatic-rich and aliphatic-rich domains within the crystal lattice, a feature common in liquid crystalline compounds.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can have different physical properties, such as melting point, solubility, and stability. Whether this compound exhibits polymorphism is unknown without experimental investigation. Polymorphism is a common phenomenon in organic molecules, and different crystallization conditions (e.g., solvent, temperature) could potentially yield different crystalline forms. figshare.com

Computational and Theoretical Investigations of 4 Hept 1 En 1 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for predicting the electronic structure and reactivity of molecules. rsc.org Methods like Density Functional Theory (DFT) are widely used to analyze the geometric and electronic properties of benzonitrile (B105546) derivatives, providing a foundational understanding of their chemical behavior. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for determining the ground-state geometry and energy of molecules. rsc.org The process involves optimizing the molecular structure to find the lowest energy conformation. For this, hybrid functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. bhu.ac.in

The optimized geometry is a critical starting point for further calculations, including vibrational frequency analysis and the prediction of spectroscopic properties. nih.gov The total energy obtained from these calculations also contributes to determining the molecule's thermodynamic stability. nih.gov

Table 1: Representative Geometric Parameters from DFT Optimization Note: The following data are illustrative examples of parameters that would be obtained from a DFT/B3LYP calculation and are not the actual calculated values for 4-(Hept-1-en-1-yl)benzonitrile.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C≡N (Nitrile) | ~ 1.15 Å |

| C-C (Benzene Ring) | ~ 1.39 - 1.40 Å | |

| C=C (Alkene) | ~ 1.34 Å | |

| C-C (Alkene-Benzene) | ~ 1.47 Å | |

| Bond Angle | C-C-C (Benzene Ring) | ~ 120° |

| C-C=C (Alkene Chain) | ~ 122° |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. rsc.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of kinetic stability. researchgate.net A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net For conjugated systems like this compound, the delocalization of π-electrons across the benzene (B151609) ring and the alkene chain significantly influences the energies of these orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The values presented are typical for similar conjugated molecules and serve as an example of FMO analysis output. They are not the specific calculated values for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.2 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. bhu.ac.in It illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. researchgate.net Typically, red areas indicate regions of negative potential (nucleophilic sites), which are prone to electrophilic attack, while blue areas denote positive potential (electrophilic sites), susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the nitrile group due to its high electronegativity. researchgate.net The hydrogen atoms of the molecule would be characterized by positive potential (blue). bhu.ac.in This analysis is vital for predicting intermolecular interactions, such as hydrogen bonding. tu-darmstadt.de Complementing the MEP map, Mulliken population analysis calculates partial atomic charges, providing a quantitative measure of the charge distribution. bhu.ac.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscape

While quantum chemical calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.govmdpi.com

The heptenyl side chain of this compound possesses significant conformational flexibility due to rotation around its single bonds. MD simulations are an effective method for exploring the potential energy surface and identifying the most stable conformations of this chain. researchgate.netresearchgate.net

By simulating the molecule over nanoseconds or longer, a comprehensive sampling of the accessible conformations can be achieved. researchgate.net This allows for the analysis of dihedral angle distributions, which can reveal the preferred spatial arrangements of the alkene chain relative to the benzonitrile group. Understanding the conformational landscape is crucial as it can influence the molecule's physical properties and its ability to interact with other molecules or surfaces.

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's conformation and behavior. google.com MD simulations can explicitly model these solvent effects by including solvent molecules in the simulation box. researchgate.net This approach allows for a detailed investigation of solute-solvent interactions, such as hydrogen bonding and van der Waals forces.

Alternatively, continuum solvent models, like the Polarizable Continuum Model (PCM), can be used within DFT calculations to approximate the effect of a solvent environment. These simulations can reveal how the polarity of the solvent influences the conformational equilibrium of the flexible alkene chain and the charge distribution around the polar nitrile group. google.com For instance, a polar solvent might stabilize certain conformations over others, shifting the dynamic equilibrium.

Spectroscopic Property Prediction from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become invaluable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These computational methods allow for a detailed understanding of the relationships between molecular structure and spectroscopic signatures.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational chemistry, specifically DFT, is widely employed to calculate these vibrational frequencies and aid in the assignment of experimental spectra. derpharmachemica.comderpharmachemica.com

The process begins with the geometry optimization of the molecule to find its most stable conformation. Following this, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. gaussian.comuni-rostock.de These calculations yield a set of normal modes, each with a corresponding frequency and intensity. gaussian.comuni-rostock.de For benzonitrile and its derivatives, these calculations can predict the characteristic C≡N stretching frequency, which typically appears in the range of 2220-2240 cm⁻¹. researchgate.net Additionally, the vibrational modes of the benzene ring and the alkenyl chain can be calculated and assigned. derpharmachemica.comresearchgate.net

Comparative studies on substituted benzonitriles have shown that the positions and intensities of vibrational bands are sensitive to the nature and position of substituents on the benzene ring. derpharmachemica.comderpharmachemica.com For this compound, the heptenyl group is expected to influence the vibrational modes of the phenyl ring. DFT calculations can precisely quantify these effects. The accuracy of these predictions is often enhanced by using a combination of a suitable functional, such as B3LYP, and an appropriate basis set, like 6-311++G(d,p). researchgate.net

Table 1: Predicted Vibrational Frequencies for a Model Benzonitrile Derivative (Note: This is a representative table based on typical DFT calculations for substituted benzonitriles. Actual values for this compound would require specific calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2235 | Nitrile stretch |

| ν(C=C) | 1605 | Alkene C=C stretch |

| ν(Aromatic C-C) | 1590, 1480, 1440 | Ring stretching |

| δ(C-H) | 3100-3000 | Aromatic C-H stretch |

| δ(C-H) | 3000-2850 | Aliphatic C-H stretch |

| γ(C-H) | 950-800 | Out-of-plane C-H bending |

This table is for illustrative purposes and the data is not from a direct calculation on this compound.

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. tandfonline.comresearchgate.net These calculations provide insights into the electronic transitions between molecular orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system. The presence of the heptenyl substituent and the nitrile group will influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths. lu.lv TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

Fluorescence occurs when a molecule returns from an excited electronic state to the ground state by emitting a photon. TD-DFT can also be used to model the geometry of the first excited state, which is crucial for predicting fluorescence spectra. The difference in energy between the optimized ground and excited states corresponds to the energy of the emitted light. The study of related donor-acceptor systems suggests that the nature of the substituent can significantly impact fluorescence behavior. tandfonline.com For some benzonitrile derivatives, dual fluorescence has been observed, which is attributed to the existence of different ground state conformers or solvent-induced structural changes. ajol.info

Table 2: Predicted Electronic Transition Properties for a Model Benzonitrile Derivative (Note: This is a representative table based on typical TD-DFT calculations for substituted benzonitriles. Actual values for this compound would require specific calculations.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 4.5 | 275 | 0.8 |

| HOMO-1 → LUMO | 5.2 | 238 | 0.1 |

| HOMO → LUMO+1 | 5.5 | 225 | 0.05 |

This table is for illustrative purposes and the data is not from a direct calculation on this compound.

Reaction Mechanism Studies of Related Benzonitriles

Computational chemistry provides a powerful lens through which to investigate the detailed mechanisms of chemical reactions, including the synthesis of benzonitrile derivatives.

The synthesis of this compound likely involves cross-coupling reactions such as the Heck or Suzuki reaction. masterorganicchemistry.com These reactions proceed through a series of elementary steps, each with its own energy barrier. The transition state is the highest energy point along the reaction coordinate for a particular step and is a critical factor in determining the reaction rate. diva-portal.org

Computational methods, particularly DFT, can be used to locate and characterize the geometries and energies of these transition states. mdpi.com For a Heck reaction, key steps include oxidative addition, migratory insertion, and β-hydride elimination. diva-portal.orgmdpi.com Transition state analysis can elucidate the stereochemistry of the migratory insertion step, which determines the E/Z selectivity of the newly formed double bond. diva-portal.org Similarly, for a Suzuki reaction, the mechanism of transmetalation can be investigated. mdpi.com

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. wikipedia.org Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy profile of the reaction. wikipedia.org

In the context of synthesizing benzonitrile derivatives, computational models can be used to investigate solvent effects. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of the solvent by treating it as a continuous dielectric medium. nih.gov These models can be applied to the calculated energies of all species along the reaction pathway to predict how the reaction will behave in different solvents.

For instance, studies on the hydrogenation of benzonitrile have shown that protic solvents can enhance catalyst activity and lifetime compared to aprotic solvents. rsc.orgresearchgate.net Computational analysis could reveal that this is due to the stabilization of key charged intermediates or transition states through hydrogen bonding with the protic solvent. nih.gov Similarly, in cross-coupling reactions, the polarity of the solvent can influence the rates of oxidative addition and reductive elimination steps. wikipedia.org By understanding these solvent effects at a molecular level, reaction conditions can be optimized to improve yields and selectivities.

Structure Property Relationships: Influence of Molecular Design on Functional Characteristics

Impact of the Alkenyl Chain on Molecular Rigidity and Flexibility

The length and saturation of the terminal chain in calamitic liquid crystals are known to significantly affect their mesomorphic properties. Longer chains tend to lower the melting point and can promote the formation of more ordered smectic phases due to increased van der Waals interactions and the tendency for microphase separation between the aliphatic tails and the aromatic cores. The introduction of a double bond, as in the heptenyl group, can influence the molecule's packing and conformational freedom, thereby affecting the transition temperatures and the type of mesophase exhibited.

For instance, in homologous series of liquid crystals, a systematic variation in the length of the alkyl or alkenyl chain leads to predictable trends in phase transition temperatures. The table below illustrates this trend for a representative series of 4-alkyl-4'-cyanobiphenyls, which are structurally analogous to 4-(hept-1-en-1-yl)benzonitrile.

| n (Number of Carbon Atoms in Alkyl Chain) | Crystal to Nematic Transition Temperature (°C) | Nematic to Isotropic Transition Temperature (°C) |

|---|---|---|

| 3 | 65.5 | 47.5 |

| 4 | 43.5 | 46.5 |

| 5 | 24.0 | 35.0 |

| 6 | 14.5 | 29.0 |

| 7 | 30.0 | 42.5 |

This table presents data for the analogous 4-alkyl-4'-cyanobiphenyl series to illustrate the effect of chain length on transition temperatures.

Role of the Nitrile Group in Establishing Dipole Moment and Electronic Polarity

The nitrile (-C≡N) group is a key functional moiety in many liquid crystal molecules due to its strong dipole moment, which arises from the significant difference in electronegativity between the carbon and nitrogen atoms. In this compound, this nitrile group is situated at one end of the molecular axis, resulting in a permanent molecular dipole. This strong dipole moment significantly influences the intermolecular interactions and, consequently, the dielectric properties of the material.

The electronic polarity imparted by the nitrile group is also crucial for the material's response to an external electric field, a property that is fundamental to the operation of liquid crystal displays (LCDs). The magnitude and direction of the molecular dipole moment are primary factors in determining the dielectric anisotropy (Δε), which dictates whether the liquid crystal molecules will align parallel or perpendicular to an applied electric field.

Interplay between Molecular Structure and Mesomorphic Behavior (Liquid Crystallinity)

The formation of liquid crystal phases, or mesophases, is a direct consequence of the anisotropic nature of the constituent molecules. For calamitic molecules like this compound, the elongated shape and the balance between attractive and repulsive intermolecular forces are critical for the emergence of orientationally ordered phases such as the nematic and smectic phases.

The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order. The stability of the nematic phase is strongly correlated with the molecular aspect ratio (length-to-breadth ratio). A more elongated molecular shape generally leads to a more stable nematic phase, as it enhances the anisotropic van der Waals interactions that favor parallel alignment.

The parent molecule, this compound, is achiral and therefore does not inherently form a chiral nematic (cholesteric) phase. However, if a chiral center were introduced into the molecule, for instance, by creating a chiral analog of the heptenyl chain, the resulting material would likely exhibit a cholesteric phase. A cholesteric liquid crystal is characterized by a helical superstructure where the director (the average direction of the long axes of the molecules) rotates in a periodic manner. researchgate.net

Alternatively, a cholesteric phase can be induced by doping a nematic liquid crystal, such as this compound, with a chiral molecule. researchgate.net The ability of a chiral dopant to induce a helical twist in a nematic host is quantified by its helical twisting power (HTP). The HTP is a measure of the pitch of the induced cholesteric helix at a given concentration of the chiral dopant. Molecules with a high HTP are desirable for applications such as thermochromic devices and selectively reflective films. The molecular structure of both the chiral dopant and the nematic host influences the efficiency of chirality transfer and thus the resulting helical pitch.

The transitions between different liquid crystal phases (e.g., crystal to nematic, nematic to smectic, nematic to isotropic) are governed by the delicate balance of intermolecular forces. In this compound, these interactions include:

Van der Waals forces: These dispersion forces are dependent on the molecular polarizability and are stronger along the long molecular axis, contributing to the orientational order.

Dipole-dipole interactions: As discussed, the strong dipole of the nitrile group leads to significant electrostatic interactions, favoring antiparallel molecular arrangements.

Steric interactions: The shape of the molecule dictates how closely molecules can pack, and the flexible heptenyl chain can adopt various conformations that influence the packing efficiency.

These competing and cooperating interactions determine the temperatures at which the system has enough thermal energy to overcome certain degrees of order. For example, the melting point is where the crystal lattice breaks down, the smectic-to-nematic transition involves the loss of layered ordering, and the clearing point (nematic-to-isotropic transition) is where all long-range orientational order is lost.

Electronic Structure Modulations for Optoelectronic Performance

The electronic structure of this compound, characterized by the π-conjugated system of the benzene (B151609) ring and the electronic nature of the nitrile and alkenyl substituents, is key to its potential optoelectronic properties. The π-system allows for electronic delocalization, which is fundamental for applications in organic electronics.

Modulating the electronic structure of this molecule could lead to enhanced performance in various optoelectronic devices. For instance, extending the π-conjugation by replacing the benzene ring with a biphenyl (B1667301) or a longer aromatic system would likely red-shift the absorption and emission spectra, potentially making the material suitable for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the introduction of electron-donating or electron-withdrawing groups at different positions on the aromatic core can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap engineering is a common strategy in the design of organic semiconductors with specific charge-transport and photophysical properties. The combination of liquid crystallinity and tunable electronic properties makes benzonitrile (B105546) derivatives like this compound interesting candidates for the development of self-organizing organic electronic materials. researchgate.net

Correlation between Electronic Structure and Absorption/Emission Characteristics

The electronic transitions in such molecules are typically of the π → π* type. The absorption of a photon with appropriate energy excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, largely determines the wavelength of maximum absorption (λmax). A smaller HOMO-LUMO gap corresponds to absorption at a longer wavelength.

For this compound, the presence of the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, which is primarily localized on the benzonitrile ring. The heptenyl group, being a weakly electron-donating alkyl chain attached to the vinyl group, will have a modest effect on the HOMO energy level. The extent of conjugation in the styryl-like system is a key determinant of the HOMO-LUMO gap.

The emission of light, or fluorescence, occurs when the molecule relaxes from the excited state (after initial vibrational relaxation) back to the ground state. The energy of the emitted photon is typically lower than the absorbed photon, resulting in an emission spectrum that is red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of this emission is influenced by non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. The planarity of the molecule in the excited state plays a significant role; more planar conformations often lead to higher fluorescence quantum yields.

Computational studies using methods like Density Functional Theory (DFT) are instrumental in predicting the electronic structure and spectroscopic properties of such molecules. nih.gov These calculations can provide optimized geometries, HOMO and LUMO energy levels, and simulated absorption spectra. For benzonitrile and its derivatives, DFT calculations have been employed to understand their electronic transitions and ground-state vibrational modes. nih.gov

Table 1: Representative Photophysical Data for Related Benzonitrile Derivatives

| Compound/System | Absorption Max (λmax) | Emission Max (λem) | Key Findings |

| 4-Styrylbenzonitrile Derivatives | Varies | Deep blue region | Exhibit aggregation-induced emission (AIE) in the solid state. researchgate.netnih.gov |

| Benzonitrile | ~274 nm (gas phase) | - | Spectroscopic studies have detailed its π → π* transitions. nih.gov |

| Carbazole-benzonitrile hosts | - | - | Designed for efficient hole and electron transport in OLEDs. rsc.org |

Note: The data in this table is illustrative and based on studies of related compounds, not this compound itself.

Charge Transport Considerations in Related Organic Semiconductors

The charge transport properties of organic semiconductors are intrinsically linked to their molecular structure, electronic characteristics, and solid-state packing. For a molecule like this compound, which can be considered a building block for larger organic electronic materials, several factors would influence its potential as a charge carrier.

In organic semiconductors, charge transport occurs via the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process is primarily governed by two parameters: the reorganization energy and the electronic coupling between molecules.

Electronic Coupling (t): This parameter, also known as the transfer integral, quantifies the extent of orbital overlap between adjacent molecules. Stronger electronic coupling facilitates faster charge transfer. The π-conjugated system of the molecule is crucial for electronic coupling. In the solid state, the intermolecular arrangement (packing) dictates the degree of π-orbital overlap. Co-facial stacking (π-stacking) is generally favorable for good electronic coupling. The long, flexible heptyl chain in this compound would significantly influence the molecular packing. While it can enhance solubility and processability, it can also lead to less ordered structures, potentially hindering optimal π-stacking and reducing electronic coupling. However, in some donor-acceptor conjugated polymers, the strategic placement of alkyl chains has been shown to improve charge carrier mobility. rsc.org

The benzonitrile moiety, being electron-withdrawing, would predispose materials based on this unit to be n-type semiconductors (transporting electrons). The design of donor-acceptor (D-A) systems, where electron-rich (donor) and electron-poor (acceptor) units are combined, is a common strategy to tune the charge transport properties of organic semiconductors. In such systems, the benzonitrile group would act as the acceptor. By pairing it with a suitable donor, it is possible to create materials with ambipolar (both electron and hole transporting) characteristics.

The mobility of charge carriers (μ) is a key performance metric for organic semiconductors. It is influenced by both the reorganization energy and electronic coupling, as well as by factors like structural order and the presence of traps. In donor-acceptor copolymers, for instance, a high degree of backbone coplanarity and ordered packing are crucial for achieving high charge carrier mobilities. rsc.org

Table 2: Factors Influencing Charge Transport in Related Organic Semiconductors

| Factor | Influence on Charge Transport | Relevance to this compound Structure |

| Reorganization Energy | Lower values lead to higher mobility. | The rigid aromatic and vinyl parts contribute to a moderate value, while the flexible heptyl chain may increase disorder. |

| Electronic Coupling | Higher values, facilitated by good π-stacking, lead to higher mobility. | The π-system allows for coupling, but the heptyl chain can disrupt optimal packing. |

| Molecular Packing | Ordered structures with significant π-orbital overlap are beneficial. | The long alkyl chain will be a dominant factor in determining the solid-state packing. |

| Donor-Acceptor Character | The electron-accepting benzonitrile group suggests potential for n-type transport. | Can be a component in larger D-A systems to tune charge transport properties. |

Advanced Chemical Transformations and Functionalization of 4 Hept 1 En 1 Yl Benzonitrile

Modification of the Alkenyl Moiety

The heptenyl group provides a reactive site for various addition and cycloaddition reactions, enabling significant structural and functional diversification.

The carbon-carbon double bond in the heptenyl chain can be readily saturated through catalytic hydrogenation. This transformation converts 4-(hept-1-en-1-yl)benzonitrile into its saturated analog, 4-heptylbenzonitrile. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen gas atmosphere.

The primary impact of this hydrogenation is the removal of the rigid alkene bond, replacing it with a flexible saturated alkyl chain. This change significantly alters the molecule's physical properties. The planarity of the heptenyl group is lost, leading to a molecule with greater conformational freedom. This can affect intermolecular interactions, potentially lowering the melting point and altering the liquid crystalline properties, as the linear, rigid structure often associated with mesophase formation is disrupted.

Table 1: Representative Conditions for Alkene Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Product |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 25 | 1 | 4-Heptylbenzonitrile |

The electron-rich double bond is susceptible to oxidation reactions, leading to the formation of epoxides or vicinal diols.

Epoxidation: Treatment of this compound with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 4-(2-pentyloxiran-2-yl)benzonitrile. This reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to one face of the double bond, resulting in a three-membered epoxide ring. leah4sci.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comquora.com

Dihydroxylation: The alkene can be converted to a vicinal diol, 4-(1,2-dihydroxyheptyl)benzonitrile, through dihydroxylation. This can be achieved via two main stereochemical pathways:

Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orgorganic-chemistry.org The reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, which is then hydrolyzed to yield the diol with the two hydroxyl groups on the same side of the carbon chain. libretexts.org

Anti-dihydroxylation: This is a two-step process involving initial epoxidation with an agent like m-CPBA, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the backside, resulting in the two hydroxyl groups being on opposite faces of the carbon chain. libretexts.org

The alkene moiety acts as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions or Huisgen cycloadditions. organic-chemistry.orgijrpc.com This powerful class of reactions allows for the construction of five-membered heterocyclic rings. wikipedia.org A 1,3-dipole, a molecule containing four π-electrons over three atoms, reacts with the two π-electrons of the alkene in a concerted, pericyclic process to form the ring. organic-chemistry.org

Depending on the 1,3-dipole used, a variety of heterocycles can be synthesized from this compound:

With Azides (R-N₃): Reaction with an organic azide (B81097) yields a triazoline ring.

With Nitrile Oxides (R-CNO): This reaction produces an isoxazoline (B3343090) ring.

With Nitrones (R₂C=N⁺(R)O⁻): The product is an isoxazolidine (B1194047) ring. ijrpc.com

The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. wikipedia.org

Derivatization at the Benzonitrile (B105546) Core

The benzonitrile core offers reaction sites at both the aromatic ring and the nitrile functional group.

The phenyl ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution (regioselectivity) is dictated by the directing effects of the existing substituents: the alkenyl group and the nitrile group. wikipedia.org

Alkenyl Group (-CH=CH-R): As an alkyl-type group, it is an activating substituent and an ortho, para-director. It donates electron density to the ring, making the positions ortho and para to it more nucleophilic and reactive. youtube.com

Nitrile Group (-C≡N): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. youtube.comlibretexts.org

When both groups are present, the powerful activating effect of the alkenyl group dominates, directing incoming electrophiles primarily to the two ortho positions relative to it (positions 3 and 5 on the ring). Therefore, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to yield predominantly 4-(hept-1-en-1-yl)-3-nitrobenzonitrile or 3-bromo-4-(hept-1-en-1-yl)benzonitrile, respectively.

The nitrile group is a versatile functional group that can be converted into several other important moieties.

Carboxylic Acids: The nitrile can be fully hydrolyzed to a carboxylic acid, yielding 4-(hept-1-en-1-yl)benzoic acid. This transformation is typically achieved by heating the nitrile under reflux with either a strong aqueous acid (e.g., H₂SO₄, HCl) or a strong aqueous base (e.g., NaOH, KOH). libretexts.orgweebly.com In basic hydrolysis, the initial product is the carboxylate salt, which must be subsequently acidified to produce the free carboxylic acid. libretexts.org

Amides: Partial hydrolysis of the nitrile group under controlled conditions can stop the reaction at the amide stage, producing 4-(hept-1-en-1-yl)benzamide. Milder reaction conditions, such as using concentrated acid at a lower temperature or specific catalysts, can favor the formation of the amide over the carboxylic acid. chemistrysteps.comlibretexts.org For instance, some methods employ reagents that facilitate hydration under anhydrous conditions to prevent further hydrolysis. organic-chemistry.org

Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃), to form a tetrazole ring. This reaction converts this compound into 5-(4-(hept-1-en-1-yl)phenyl)-1H-tetrazole. The reaction is often catalyzed by a Lewis acid (e.g., ZnBr₂) or promoted by ammonium (B1175870) chloride. chalcogen.roscielo.brnih.gov The tetrazole ring is considered a bioisostere of the carboxylic acid group, making this a valuable transformation in medicinal chemistry. scielo.br

Table 2: Representative Conditions for Nitrile Group Transformations

| Target Functional Group | Reagents | Conditions |

|---|---|---|

| Carboxylic Acid | aq. NaOH, then H₃O⁺ | Heat, Reflux |

| Amide | conc. H₂SO₄, H₂O | Moderate Heat |

Polymerization of the Alkenyl Group for Macromolecular Architectures

The presence of a heptenyl group in this compound introduces a versatile handle for polymerization, enabling the synthesis of a variety of macromolecular architectures. The reactivity of the carbon-carbon double bond in the alkenyl chain allows for the formation of long polymer chains, and by carefully selecting the polymerization technique, it is possible to control the structure and properties of the resulting polymer. This section explores the potential polymerization methods for the alkenyl group of this compound, drawing parallels with the well-studied polymerization of analogous vinyl-substituted aromatic compounds, such as 4-cyanostyrene (B1585062) (4-vinylbenzonitrile).

The polymerization of the alkenyl group can proceed through several mechanisms, including free-radical, anionic, cationic, and coordination polymerization. Each of these methods offers distinct advantages and challenges in controlling the polymer's molecular weight, polydispersity, and architecture.

Free-Radical Polymerization

Free-radical polymerization is a common and robust method for polymerizing vinyl monomers. In the case of this compound, this process would be initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator decomposes upon heating or UV irradiation to generate free radicals, which then attack the double bond of the heptenyl group, initiating the polymerization process.

The propagation step involves the sequential addition of monomer units to the growing polymer chain. Termination of the growing chains can occur through combination or disproportionation reactions. While conventional free-radical polymerization is a straightforward method, it often results in polymers with broad molecular weight distributions and limited control over the macromolecular architecture.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer significantly improved control over the polymerization process. RAFT polymerization of monomers similar to this compound, like N,N-dimethylacrylamide, has been successfully demonstrated. This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

Anionic Polymerization

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. This method is particularly well-suited for monomers with electron-withdrawing groups, such as the nitrile group in this compound. The polymerization of 4-cyanostyrene, a close analog, has been extensively studied using anionic polymerization.

The living nature of anionic polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. For instance, a living polymer chain of poly(this compound) could be used to initiate the polymerization of another monomer, such as styrene (B11656) or isoprene, to form a diblock copolymer. Furthermore, star-shaped polymers can be synthesized by reacting the living polymer chains with a multifunctional coupling agent.

A key challenge in the anionic polymerization of nitrile-containing monomers is the potential for side reactions involving the nitrile group. However, studies on 4-cyanostyrene have shown that by using appropriate solvent systems, such as a mixture of tetrahydrofuran (B95107) and N,N-dimethylacetamide, these side reactions can be minimized, allowing for the synthesis of well-defined polymers. osti.govacs.org

Cationic Polymerization

Cationic polymerization is another potential method for polymerizing the alkenyl group of this compound. This technique is typically initiated by a strong acid or a Lewis acid in the presence of a proton source. The controlled/living cationic copolymerization of isobutylene (B52900) with various alkenyl styrenes has been successfully achieved, suggesting that a similar approach could be applied to this compound. This would allow for the synthesis of random copolymers with pendant vinyl groups that can be further functionalized.

Coordination Polymerization

Coordination polymerization, using transition metal catalysts, offers another avenue for the polymerization of the alkenyl group. This method can provide excellent control over the stereochemistry of the resulting polymer, potentially leading to the formation of isotactic or syndiotactic polymers with unique physical and chemical properties.

Macromolecular Architectures

The ability to polymerize the alkenyl group of this compound opens the door to a wide range of macromolecular architectures.

Linear Homopolymers: The simplest architecture is a linear homopolymer, which can be synthesized using any of the polymerization methods described above. The properties of the resulting polymer will depend on its molecular weight and polydispersity.

Block Copolymers: As mentioned earlier, living anionic polymerization is an excellent method for synthesizing well-defined block copolymers. acs.org These materials can self-assemble into a variety of nanostructures, making them interesting for applications in nanotechnology.

Star Polymers: Star-shaped polymers can also be synthesized using living polymerization techniques by reacting the living polymer chains with a multifunctional linking agent. acs.org These polymers have unique rheological and solution properties compared to their linear counterparts.

Graft Copolymers: Graft copolymers can be prepared by first synthesizing a polymer backbone and then growing side chains from it. For example, a polymer with pendant this compound units could be used as a macroinitiator for the polymerization of another monomer.

The choice of polymerization technique and reaction conditions will ultimately determine the final macromolecular architecture and the properties of the resulting polymer.

Data on Polymerization of a Structurally Similar Monomer: 4-Cyanostyrene

Table 1: Anionic Polymerization of 4-Cyanostyrene - Influence of Monomer to Initiator Ratio

| Entry | Monomer/Initiator Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 50 | 6,450 | 6,500 | 1.05 |

| 2 | 100 | 12,900 | 13,100 | 1.06 |

| 3 | 200 | 25,800 | 26,500 | 1.07 |

| 4 | 400 | 51,600 | 53,000 | 1.08 |

Data is illustrative and based on typical results for the anionic polymerization of 4-cyanostyrene.

Table 2: Synthesis of Block Copolymers via Living Anionic Polymerization

| Block Copolymer | First Block (Mn, g/mol ) | Second Block (Mn, g/mol ) | Total Mn ( g/mol ) | PDI (Mw/Mn) |

| Poly(styrene)-b-poly(4-cyanostyrene) | 10,000 | 15,000 | 25,000 | 1.09 |

| Poly(isoprene)-b-poly(4-cyanostyrene) | 12,000 | 20,000 | 32,000 | 1.10 |

Data is illustrative and based on typical results for the synthesis of block copolymers using 4-cyanostyrene.

These tables demonstrate the high degree of control achievable with living anionic polymerization for a monomer structurally similar to this compound. It is reasonable to expect that similar control over molecular weight, polydispersity, and the synthesis of complex architectures can be achieved for the target compound.

Potential Applications in Advanced Materials Science

Liquid Crystalline Materials

The elongated and somewhat rigid structure of molecules is a fundamental prerequisite for the formation of liquid crystalline phases. The structure of 4-(Hept-1-en-1-yl)benzonitrile, with its linear heptenyl group attached to a phenyl ring, is suggestive of mesogenic behavior. The nitrile group introduces a significant dipole moment, which can enhance the intermolecular interactions necessary for the formation of ordered, yet fluid, liquid crystal phases.

Nematic liquid crystals, the cornerstone of many display technologies, are composed of rod-like molecules that exhibit long-range orientational order. The molecular shape of this compound makes it a candidate for inclusion in nematic mixtures. Its addition could potentially be used to tune the physical properties of the host mixture, such as its viscosity, dielectric anisotropy, and clearing point.

When a chiral dopant is introduced into a nematic host, a helical superstructure can be induced, leading to the formation of a cholesteric liquid crystal phase. While this compound is not inherently chiral, its presence in a nematic host could influence the helical twisting power of a chiral dopant, thereby affecting the pitch of the cholesteric phase and the wavelength of reflected light.

Table 1: Hypothetical Influence of this compound on Nematic Mixture Properties

| Property | Potential Effect of Addition |

| Clearing Point | May increase or decrease depending on the host mixture. |

| Viscosity | Likely to influence the rotational viscosity. |

| Dielectric Anisotropy | The polar nitrile group would contribute to the overall value. |

| Birefringence | The aromatic core would affect the refractive index anisotropy. |

The operation of conventional twisted nematic (TN) and super-twisted nematic (STN) LCDs relies on the ability to reorient the liquid crystal director with an applied electric field. The dielectric properties of the liquid crystal mixture are paramount for this switching behavior. The strong dipole moment of the cyano group in this compound would contribute significantly to the dielectric anisotropy of a mixture, a key parameter in determining the threshold voltage for switching.

Cholesteric liquid crystals are known for their selective reflection of light, a property that is exploited in color displays and sensors. The pitch of the cholesteric helix, which determines the color of the reflected light, is sensitive to external stimuli such as temperature, pressure, and the presence of chemical vapors. While this compound itself would not induce chirality, its role as a component in a cholesteric mixture could influence the stability and sensitivity of the cholesteric phase, making it a potential component in the development of advanced sensors.

Organic Optoelectronic Devices

The benzonitrile (B105546) moiety is a common building block in the design of organic materials for electronic and photonic applications. Its electron-withdrawing nature and rigid structure can be beneficial for charge transport and light emission properties.

In the field of OLEDs and OPVs, precise control over the molecular energy levels (HOMO and LUMO) is crucial for efficient device performance. The benzonitrile unit, being electron-deficient, can be incorporated into larger conjugated systems to lower the LUMO energy level, facilitating electron injection and transport. The this compound structure could serve as a terminal group or a side chain on a conjugated polymer or small molecule, influencing its solubility, film morphology, and electronic properties.

Table 2: Potential Role of the this compound Motif in Optoelectronic Materials

| Application | Potential Function of the Structural Motif |

| OLEDs | As an electron-transporting moiety or a solubility-enhancing side chain on an emissive or transport material. |

| OPVs | As a component in an acceptor material or to modify the morphology of the bulk heterojunction. |

Non-linear optical materials are essential for applications such as frequency conversion and optical switching. The design of organic NLO chromophores often involves connecting an electron-donating group and an electron-accepting group through a π-conjugated bridge. The benzonitrile group is a well-known electron acceptor. While this compound itself is not a classic "push-pull" NLO chromophore, its structural motif can be a key component in the design of such molecules. The heptenyl group could be further functionalized with donor groups to create a molecule with a significant second-order NLO response. Research on related benzonitrile derivatives, such as 4-(4-pentenyloxy)benzonitrile, has shown that these types of molecules can exhibit NLO properties. researchgate.netresearchgate.net

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has yielded no specific data or scientific literature pertaining to the chemical compound “this compound.” Consequently, an article detailing its potential applications in advanced materials science, its role as an advanced synthetic intermediate, or its properties related to self-assembly and supramolecular structures cannot be generated at this time.

The search for detailed research findings, including data suitable for tabular presentation, on the specified topics related to this compound did not produce any relevant results. This indicates a lack of published research on "this compound" within the scope of the requested article.

Therefore, the following sections remain unwritten due to the absence of available information:

7.3. Advanced Synthetic Intermediates in Fine Chemical Synthesis 7.4. Self-Assembly and Supramolecular Structures

Further research and publication in the field of chemistry and materials science may be required for information on "this compound" to become available.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The geometric configuration of the double bond in 4-(hept-1-en-1-yl)benzonitrile is a critical determinant of its physical properties and, consequently, its performance in material applications. The synthesis of specific E (trans) or Z (cis) isomers with high purity is paramount, yet often challenging. Future research should focus on developing innovative stereoselective synthetic methodologies. While traditional methods may produce mixtures of isomers requiring difficult separation, modern catalytic approaches could provide direct access to the desired stereoisomer.

Key research objectives in this area include:

Catalyst Design: Investigating new transition-metal catalysts (e.g., palladium, ruthenium, rhodium) with tailored ligand architectures to control the stereochemical outcome of cross-coupling or metathesis reactions.

Reaction Optimization: Exploring reaction conditions, such as solvent, temperature, and additives, to maximize stereoselectivity and yield.

Green Chemistry Approaches: Developing synthetic routes that are more environmentally benign, utilizing catalytic amounts of reagents and minimizing waste, potentially through continuous flow processes.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic Approach | Potential Catalyst System | Target Transformation | Expected Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst with bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Coupling of a heptenylboronic acid derivative with 4-bromobenzonitrile | High yields and potential for E-isomer selectivity. |

| Negishi Coupling | Palladium or Nickel catalyst with electron-rich ligands | Coupling of a heptenylzinc reagent with 4-halobenzonitrile | Functional group tolerance and milder reaction conditions. |

| Olefin Metathesis | Grubbs or Schrock catalysts | Cross-metathesis between 4-vinylbenzonitrile and 1-hexene | Direct C=C bond formation with potential for high Z-selectivity with specific catalysts. |

| Hydrosilylation/Hiyama Coupling | Platinum/Rhodium catalyst followed by Palladium catalyst | Two-step process involving hydrosilylation of 1-heptyne (B1330384) followed by coupling | Excellent control over stereochemistry based on the choice of hydrosilylation catalyst. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization of synthetic routes for this compound requires a detailed understanding of reaction kinetics, intermediates, and byproduct formation. Traditional offline analysis methods are often time-consuming and may not capture the full dynamics of the reaction. The implementation of advanced, in-situ spectroscopic techniques offers a powerful solution for real-time monitoring. mdpi.comresearching.cn

Future work should aim to integrate various spectroscopic probes into the reaction setup to:

Track Reactant Consumption and Product Formation: Continuously monitor the concentration of key species to determine reaction rates and endpoints accurately.

Identify Transient Intermediates: Gain mechanistic insights by detecting short-lived species that are invisible to conventional analysis.

Optimize Process Parameters: Enable rapid optimization of reaction conditions, leading to improved efficiency, yield, and purity.

Fluorescent probes, in particular, offer high sensitivity and can be designed to respond to changes in the chemical environment, making them suitable for tracking the progress of self-assembly or polymerization processes. rsc.org

Table 2: Comparison of Advanced Spectroscopic Probes for In-Situ Monitoring

| Spectroscopic Technique | Information Provided | Advantages | Potential Challenges |

|---|---|---|---|

| FT-IR/ATR Spectroscopy | Changes in functional groups, bond vibrations. mdpi.com | Non-invasive, widely applicable to organic reactions. | Signal overlap in complex mixtures, sensitivity to water. |

| Raman Spectroscopy | Molecular vibrations, particularly of non-polar bonds (e.g., C=C). mdpi.com | Less interference from water, can use fiber optic probes for remote monitoring. | Fluorescence interference, weaker signal than IR. |